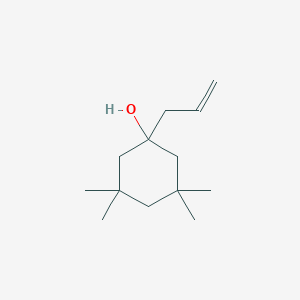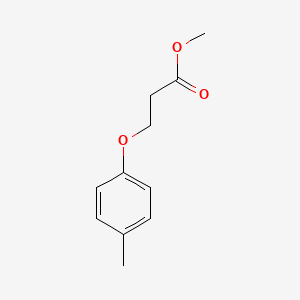
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate
Descripción general
Descripción
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate is a chemical compound with a complex structure that includes a chlorophenyl group, an oxazole ring, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced through a substitution reaction, and the final esterification step involves the reaction of the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(4-chlorophenyl)propanoate: Similar structure but lacks the oxazole ring.
Methyl 3-(2-chlorophenyl)propanoate: Similar but with a different position of the chlorine atom on the phenyl ring.
Methyl 3-(4-bromophenyl)propanoate: Similar but with a bromine atom instead of chlorine.
Uniqueness
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and potential biological activities not found in its simpler analogs.
Propiedades
Número CAS |
89150-42-5 |
|---|---|
Fórmula molecular |
C14H14ClNO3 |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
methyl 3-[4-(4-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoate |
InChI |
InChI=1S/C14H14ClNO3/c1-9-16-14(10-3-5-11(15)6-4-10)12(19-9)7-8-13(17)18-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
RHPCJIOKZZBQTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)CCC(=O)OC)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Chloro-4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzenamine](/img/structure/B8669623.png)

